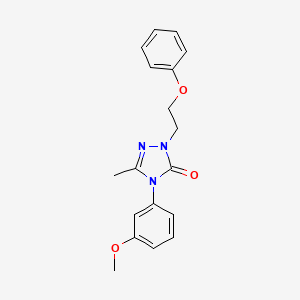

4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Beschreibung

This triazolone derivative features a 1,2,4-triazol-3-one core substituted with a 3-methoxyphenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2 (Figure 1). Triazolones are heterocyclic compounds with diverse biological activities, including antifungal, anti-inflammatory, and neuroprotective properties .

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-14-19-20(11-12-24-16-8-4-3-5-9-16)18(22)21(14)15-7-6-10-17(13-15)23-2/h3-10,13H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKICCAUOGTEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326127 | |

| Record name | 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860786-47-6 | |

| Record name | 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

The compound 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 861206-22-6) belongs to the class of 1,2,4-triazole derivatives , which are recognized for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H19N3O3

- Molecular Weight : 325.36 g/mol

- Density : 1.19 g/cm³ (predicted)

- Boiling Point : 467.9 °C (predicted)

- pKa : 3.82 (predicted)

Biological Activity Overview

- Antimicrobial Activity : Triazole derivatives are well-known for their antimicrobial properties. The specific compound has shown promising results in inhibiting various microbial strains, indicating its potential use in treating infections.

- Anticancer Properties : Recent studies have demonstrated that triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a related study on a triazole compound showed selective cytotoxicity against melanoma cells, suggesting that similar mechanisms may be present in the compound of interest .

- Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in some studies involving triazole derivatives, which may translate to therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of a related triazole derivative on melanoma cells (VMM917). The compound exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards cancer cells compared to normal cells. It induced cell cycle arrest at the S phase and reduced melanin production in these cells .

Case Study 2: Antimicrobial Efficacy

Research on various triazole derivatives has indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid synthesis .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key structural analogs and their substituents are summarized in Table 1.

Key Observations :

- Position 2: The 2-phenoxyethyl group in the target compound is structurally analogous to the antidepressant intermediate in , suggesting shared pharmacokinetic properties . In contrast, GSK2194069 () uses a cyclopropanecarbonyl-pyrrolidinyl group for enhanced binding to fatty acid synthase .

- Position 4 : Substitution with 3-methoxyphenyl (target) vs. 4-methoxyphenyl () alters electronic effects. The para-methoxy group in improves antifungal activity by optimizing steric and electronic interactions with fungal enzymes .

- Position 5 : Methyl (target) vs. ethyl () affects metabolic stability. Ethyl groups may prolong half-life but reduce solubility .

Divergences :

- The target compound’s 2-phenoxyethyl group may require milder alkylation conditions than the cyclopropane-containing analogs in , which demand stringent temperature control .

Neuroprotective Potential

- W112 () : Reduces tau hyperphosphorylation and neuroinflammation in Alzheimer’s disease (AD) models by inhibiting MAPK/NF-κB pathways. EC₅₀: 10 µM in PC12 cells .

- Target Compound: The 2-phenoxyethyl group may confer similar neuroprotective effects, though its 3-methoxyphenyl substituent could alter target specificity compared to W112’s heptyloxy chain .

Antifungal/Antibiotic Activity

- Compound: Exhibits broad-spectrum antifungal activity (MIC: 2–8 µg/mL against Candida spp.) due to the 4-methoxyphenyl-thioethanol motif .

- GSK2194069 (): No direct antimicrobial activity reported; designed for imaging rather than therapeutic use .

Anti-inflammatory Effects

- Triazolone Derivatives () : Carbonic anhydrase and cholinesterase inhibitors (IC₅₀: 0.8–3.2 µM), suggesting dual anti-inflammatory and cognitive-enhancing effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction yields be improved?

- Methodology : Start with ester ethoxycarbonylhydrazones and primary amines under reflux conditions, followed by alkylation with brominated intermediates (e.g., bromoacetophenone). Optimize solvent choice (ethanol or DMF), reaction time (5–8 hours), and stoichiometry (1:1 molar ratio of hydrazone to amine). Recrystallization from ethanol/water mixtures improves purity . For yield enhancement, employ gradient-controlled temperature ramps and monitor intermediates via TLC.

Q. Which spectroscopic techniques are most reliable for characterizing this triazolone derivative?

- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, phenoxyethyl protons at δ 4.2–4.5 ppm). FT-IR identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹. Mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy). Cross-reference with analogous triazolone derivatives to resolve ambiguities in splitting patterns .

Q. How can researchers mitigate hazards during synthesis (e.g., toxic byproducts)?

- Methodology : Use fume hoods and PPE when handling brominated reagents. Monitor for sulfur-containing byproducts (e.g., thiols) via GC-MS. Quench reactive intermediates with aqueous NaHCO₃, and isolate waste streams for professional disposal .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodology : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Use basis sets like 6-311G(d,p) for accuracy. Compare results with experimental UV-Vis spectra to validate excitations. Exact exchange terms in DFT improve thermochemical predictions (e.g., bond dissociation energies) .

Q. How can structural modifications enhance biological activity (e.g., antimicrobial potency)?

- Methodology : Design analogs by varying methoxy group positions (para vs. meta) or replacing phenoxyethyl with thiophen-2-ylmethyl groups. Test antimicrobial activity via MIC assays against Gram-positive/negative strains. Structure-activity relationships (SAR) show that electron-donating substituents (e.g., -OCH₃) boost membrane penetration .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodology : Re-examine solvent effects in DFT calculations (e.g., PCM model for polar solvents). If NMR shifts deviate, assess tautomeric equilibria or crystal packing forces. For crystallographic validation, attempt X-ray diffraction on single crystals grown from DMSO/ethyl acetate mixtures, referencing similar triazolone structures .

Q. How can reaction conditions be statistically optimized for scalability?

- Methodology : Implement Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use split-plot designs to prioritize factors (e.g., temperature has a stronger effect than stirring rate). Response surface models (RSM) predict optimal conditions for >90% yield .

Q. What role do methoxy and phenoxy groups play in the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.